molecular formula C18H15NO3 B15222954 4-(Aminomethyl)phenyl naphthalen-2-yl carbonate

4-(Aminomethyl)phenyl naphthalen-2-yl carbonate

Cat. No.: B15222954
M. Wt: 293.3 g/mol
InChI Key: NWEFLCOABYDDSB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phenyl naphthalen-2-yl carbonate is an organic compound that features a naphthalene ring and a phenyl ring connected through a carbonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)phenyl naphthalen-2-yl carbonate typically involves the reaction of 4-(Aminomethyl)phenol with naphthalen-2-yl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Reaction Time: 2-4 hours

The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phenyl naphthalen-2-yl carbonate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonate linkage can be reduced to form alcohol derivatives.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Aminomethyl)phenyl naphthalen-2-yl carbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as a drug delivery agent, particularly in targeting specific tissues.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phenyl naphthalen-2-yl carbonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)phenyl naphthalen-1-yl carbonate
  • 4-(Aminomethyl)phenyl anthracen-2-yl carbonate
  • 4-(Aminomethyl)phenyl phenanthren-3-yl carbonate

Uniqueness

4-(Aminomethyl)phenyl naphthalen-2-yl carbonate is unique due to its specific combination of a naphthalene ring and a phenyl ring connected through a carbonate linkage. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

[4-(aminomethyl)phenyl] naphthalen-2-yl carbonate

InChI

InChI=1S/C18H15NO3/c19-12-13-5-8-16(9-6-13)21-18(20)22-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12,19H2

InChI Key

NWEFLCOABYDDSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)OC3=CC=C(C=C3)CN

Origin of Product

United States

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